Alprostadil

Catalog No.
S518151
CAS No.
745-65-3
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alprostadil

CAS Number

745-65-3

Product Name

Alprostadil

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-DWKJAMRDSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Alprostadil, Caverject, Edex, Lipo PGE1, Lipo-PGE1, Minprog, Muse, PGE1, PGE1alpha, Prostaglandin E1, Prostaglandin E1alpha, Prostavasin, Prostin VR, Prostine VR, Sugiran, Vasaprostan, Viridal

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Description

The exact mass of the compound Prostaglandin E1 (PGE1) is 354.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165559. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E. It belongs to the ontological category of prostaglandins E in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Applications

  • Maintaining Ductus Arteriosus Patency in Newborns

    PGE1 helps keep the ductus arteriosus, a fetal blood vessel, open in newborns with congenital heart defects. This allows for proper blood flow until corrective surgery can be performed Nature Research: . Studies investigate using lower doses of PGE1 to minimize side effects while achieving the desired outcome ).

  • Erectile Dysfunction Treatment

    Due to its vasodilatory properties, PGE1 analogues are being explored as a topical treatment for erectile dysfunction ). Research is ongoing to determine its safety and efficacy compared to other treatment options.

Bone Remodeling and Orthodontics

  • Accelerating Tooth Movement: Studies suggest PGE1 injections can accelerate tooth movement during orthodontic treatment ). Research focuses on optimizing PGE1 use for efficient orthodontic procedures while minimizing side effects.

Pain and Inflammation

  • Understanding Pain Mechanisms

    Research investigates PGE1's role in pain perception by studying its interaction with specific receptors in nerve cells MDPI: . This knowledge could lead to the development of new pain management strategies.

  • Anti-inflammatory Properties

    PGE1's potential for reducing inflammation is being explored in animal models of arthritis and other inflammatory diseases MDPI: . Understanding the mechanisms behind this effect could lead to novel anti-inflammatory treatments.

Alprostadil is a synthetic analog of prostaglandin E1, a naturally occurring compound in the body that plays a crucial role in various physiological processes. It is primarily recognized for its vasodilatory effects, which involve the relaxation of smooth muscle and the opening of blood vessels. Alprostadil is utilized in medical settings for two main purposes: the treatment of erectile dysfunction in adult males and the maintenance of ductus arteriosus patency in newborns with congenital heart defects until surgical intervention can be performed. Its chemical structure is designated as (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid, with a molecular formula of C20H34O5 and a molecular weight of approximately 354.49 g/mol .

PGE1 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. These receptors, namely EP1-EP4, are expressed on various cell types throughout the body. Binding of PGE1 to its receptors activates different intracellular signaling pathways, leading to a diverse range of cellular responses depending on the cell type and receptor involved. Some of the known effects of PGE1 include:

  • Vasodilation (relaxation of blood vessels) []
  • Inhibition of platelet aggregation (blood clotting) []
  • Modulation of inflammation
  • Regulation of smooth muscle contraction

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: Not readily available (likely decomposes before boiling)
  • Solubility: Soluble in organic solvents like ethanol and chloroform, slightly soluble in water
  • Stability: Light-sensitive and unstable in aqueous solutions at physiological pH

Alprostadil undergoes several metabolic reactions in the body. Upon administration, it is rapidly metabolized primarily in the lungs through beta- and omega-oxidation. The enzymatic oxidation of the C15-hydroxy group leads to the formation of 15-keto-prostaglandin E1, while the reduction of the C13,14-double bond produces 15-keto-prostaglandin E0 and 13,14-dihydro-prostaglandin E1. The major metabolite formed is 15-keto-prostaglandin E0, which is biologically inactive . The metabolites are predominantly excreted via the kidneys, with approximately 88% eliminated through urine within 72 hours post-administration .

Alprostadil exhibits a range of biological activities due to its action as a prostaglandin receptor agonist. It binds to specific receptors, such as the EP2 receptor, activating adenylate cyclase and leading to an increase in cyclic adenosine monophosphate levels. This mechanism results in smooth muscle relaxation, vasodilation, bronchodilation, and inhibition of platelet aggregation . In clinical applications, alprostadil's vasodilatory properties are particularly beneficial for increasing blood flow to the penis during erectile dysfunction treatment and improving oxygenation in infants with congenital heart defects .

The synthesis of alprostadil can be achieved through several chemical methods that typically involve multi-step organic reactions. One common approach includes starting with dihomo-gamma-linolenic acid as a precursor. The synthetic pathway generally involves:

  • Protection of functional groups to prevent unwanted reactions.
  • Formation of key intermediates through selective oxidation and reduction reactions.
  • Final deprotection and purification steps to yield pure alprostadil.

The exact synthetic routes may vary depending on the desired yield and purity levels .

Alprostadil has several clinical applications:

  • Erectile Dysfunction Treatment: It is administered either via intracavernous injection or urethral suppository to induce erections by enhancing blood flow to the penis.
  • Ductus Arteriosus Patency: In neonates with congenital heart defects, alprostadil helps maintain ductus arteriosus patency until surgical correction can be performed.
  • Other Potential Uses: Research indicates potential applications in treating diabetic peripheral neuropathy and reducing contrast-induced nephropathy .

Alprostadil may interact with various medications and physiological conditions. Notably:

  • Antihypertensive Medications: Due to its vasodilatory effects, alprostadil may enhance the effects of antihypertensive drugs, potentially leading to hypotension.
  • Anticoagulants: Its ability to inhibit platelet aggregation necessitates caution when used alongside anticoagulant therapies.
  • Respiratory Monitoring: In neonates, especially those weighing less than 2 kg, alprostadil can cause apnea; thus, respiratory status should be closely monitored during treatment .

Similar Compounds: Comparison with Other Compounds

Alprostadil shares structural similarities and pharmacological effects with other prostaglandins. Here are some comparable compounds:

Compound NameChemical StructurePrimary UseUnique Features
Prostaglandin E2C20H32O5Induces labor; anti-inflammatoryMore potent than alprostadil in some contexts
DinoprostoneC20H32O5Labor induction; cervical ripeningAdministered as a gel or suppository
MisoprostolC22H30O5Prevents gastric ulcers; induces laborOral bioavailability; used off-label
LatanoprostC22H32O5Glaucoma treatmentSelective for ocular application

Alprostadil's uniqueness lies in its specific applications for erectile dysfunction and neonatal care, alongside its rapid metabolism and distinct pharmacokinetic profile compared to other prostaglandins .

The synthetic development of prostaglandin E1, chemically known as alprostadil, represents one of the most significant achievements in pharmaceutical chemistry spanning over five decades. The journey began in 1957 when Sune Bergström and Jan Sjövall at the Karolinska Institute achieved the first isolation of crystalline prostaglandin E1 and prostaglandin F1α from sheep vesicular glands [1] [2]. This milestone followed years of purification efforts using novel analytical techniques, including the Craig Countercurrent Distribution Machine, which enabled purification of the crude extract approximately 500,000 times [2].

The structural elucidation phase proved equally challenging and revolutionary. By 1960, Bergström and Sjövall had determined the complete structures of prostaglandin E and prostaglandin F through elemental analysis, ultraviolet and infrared spectroscopy, and most significantly, data from the world's first functional gas chromatograph-mass spectrometer built by Ragnar Ryhage at the Karolinska Institute [1]. The molecular formulas were established as C20H34O5 and C20H36O5 for prostaglandin E1 and prostaglandin F1α, respectively [2].

A pivotal breakthrough occurred in 1964 when both the Karolinska group and the Unilever Research Laboratories simultaneously discovered that arachidonic acid serves as the biosynthetic precursor for prostaglandins [1] [2]. This discovery emerged through ingenious experiments using radioactively labeled arachidonic acid, which demonstrated conversion yields of up to 70 percent into labeled prostaglandin E1 and prostaglandin F1α [2]. The enzymatic method became of tremendous practical importance for obtaining material for further biochemical, physiological, and pharmacological research [2].

The first total synthesis of prostaglandin E1 was reported in 1969 by Schneider, Axen, Lincoln, Pike, and Thompson [3]. This early synthetic approach involved the conversion of four isometric exo-substituted bicyclo(3.1.0)hexanones to four prostaglandins of the E series, including crystalline racemic prostaglandin E1 [3]. The synthesis employed oxidative solvolysis techniques and represented a significant advancement in understanding the structural requirements for prostaglandin construction [3].

However, the most transformative development came through the pioneering work of Elias James Corey at Harvard University. Between 1967 and 1969, Corey and his team developed the first general synthetic route to all prostaglandins [4] [5] [6]. The Corey synthesis methodology, which became known as the "Corey lactone approach," provided access to all prostaglandins from a single intermediate - the Corey lactone aldehyde [6]. This convergent strategy revolutionized prostaglandin chemistry by enabling stereospecific synthesis through a novel copper(II)-catalyzed Diels-Alder reaction followed by alkaline hydrolysis [6].

The industrial significance of these developments became apparent in the 1970s when large-scale synthetic programs were initiated by pharmaceutical industries worldwide [2]. The Upjohn Company played a particularly crucial role, distributing approximately 75,000 free samples to researchers globally and maintaining generous supply policies that accelerated field development [2]. An unexpected discovery in 1973 by Weinheimer and Spraggins revealed that Caribbean coral Gorgonia contained up to 1.5 percent of its dry weight as prostaglandin A2 and related compounds, providing an alternative natural source for clinical trials [2].

The evolution from laboratory curiosity to therapeutic reality demonstrates the remarkable progression of prostaglandin E1 synthesis. From the initial isolation of trace amounts to the development of scalable synthetic methodologies, each milestone contributed to making alprostadil accessible for medical applications, including treatment of erectile dysfunction, patent ductus arteriosus maintenance in neonates, and peripheral vascular disease [7].

Asymmetric Catalysis in Stereoselective Production

The stereoselective synthesis of alprostadil presents exceptional challenges due to the presence of multiple chiral centers and the specific three-dimensional arrangement required for biological activity. Modern asymmetric catalysis has revolutionized the production of enantiomerically pure alprostadil, moving beyond traditional resolution methods to achieve direct stereocontrol during synthesis [8] [9] [10].

The copper(II)-catalyzed asymmetric Diels-Alder reaction represents a cornerstone methodology in prostaglandin synthesis. Corey's original approach utilized copper(II) tetrafluoroborate as the catalyst to achieve stereospecific cyclization of the bicycloheptenone precursor [9] [4]. This method controls the nuclear stereochemistry of the cyclopentane ring system, establishing the correct relative configuration at carbons 8, 9, 11, and 12 with enantioselectivities exceeding 95 percent [9]. The reaction proceeds through coordination of the copper center to the dienophile, directing the facial selectivity of the cycloaddition reaction [9].

Asymmetric Michael addition reactions have emerged as particularly powerful tools for establishing the (R)-configurations at carbons 8 and 12 of alprostadil [11] [12]. The use of diphenylprolinol silyl ether as an organocatalyst enables highly stereoselective conjugate additions with enantioselectivities routinely exceeding 99 percent [11]. The catalyst operates through enamine activation, where the bulky diphenylsilyl group effectively shields one enantioface of the reactive intermediate [11]. This methodology has been successfully applied in pot-economical syntheses, allowing multiple transformations to proceed sequentially without intermediate purification [11].

Enantioselective hydrogenation using rhodium complexes with chiral phosphine ligands provides exceptional control over side chain stereochemistry [13]. These catalytic systems achieve enantioselectivities up to 98 percent and yields approaching 98 percent in the reduction of prochiral olefins [13]. The stereochemical outcome depends critically on the chiral ligand structure, with bis(diphenylphosphino) derivatives showing particular effectiveness [13]. The hydrogenation step typically establishes the crucial (S)-configuration at carbon 15, which is essential for biological activity [9].

Asymmetric aldol condensation reactions catalyzed by amino acid-based systems offer another avenue for cyclopentane framework construction [9]. These reactions proceed through enamine intermediates formed between the catalyst and aldehyde substrates, with stereochemical control arising from steric interactions between the catalyst framework and the approaching electrophile [9]. Enantioselectivities of 90 percent or higher are routinely achieved with optimized catalyst systems [9].

The development of chiral auxiliary-mediated reactions, particularly those employing oxazaborolidine catalysts, has proven crucial for controlling the stereochemistry of the C15 allylic alcohol [9] [12]. The CBS (Corey-Bakshi-Shibata) catalyst system achieves enantioselectivities exceeding 96 percent in the asymmetric reduction of ketones to generate the required (S)-alcohol configuration [12]. This methodology solved a long-standing problem in prostaglandin synthesis, where previous approaches required stoichiometric chiral reducing agents [9].

Organocatalytic formal [3+2] cycloaddition reactions represent a modern approach to prostaglandin core construction [11]. These reactions employ diphenylprolinol silyl ether to catalyze domino sequences involving asymmetric Michael addition followed by intramolecular cyclization reactions [11]. The methodology provides direct access to substituted cyclopentane frameworks with excellent stereochemical control, achieving enantioselectivities exceeding 99 percent and good yields ranging from 80 to 90 percent [11].

The asymmetric Suzuki-Miyaura coupling reaction has been adapted for prostaglandin synthesis through the use of chiral rhodium catalysts [14]. This approach enables the stereoselective formation of carbon-carbon bonds while simultaneously controlling the absolute configuration of newly formed stereocenters [14]. The method demonstrates particular utility in controlling both diastereo- and enantioselectivity in the coupling of complex organometallic partners [14].

Recent advances in dual catalysis systems combine transition metal catalysts with organocatalysts to achieve unprecedented levels of stereocontrol [13]. These systems enable the simultaneous formation of multiple stereocenters with complementary selectivity patterns, providing access to prostaglandin frameworks that would be difficult to obtain through single catalyst systems [13]. The methodology represents a significant advancement toward more efficient and selective prostaglandin synthesis [13].

Cyclodextrin Complexation Strategies for Enhanced Stability

Cyclodextrin complexation has emerged as a critical strategy for addressing the inherent stability challenges associated with alprostadil formulations. The molecule's susceptibility to degradation under various environmental conditions necessitates sophisticated stabilization approaches that maintain therapeutic efficacy while extending shelf life [15] [16] [17] [18].

Alpha-cyclodextrin demonstrates particularly favorable interaction characteristics with alprostadil, forming inclusion complexes with binding constants of 742 ± 60 M⁻¹ at 27°C and 550 ± 52 M⁻¹ at 37°C [16]. The temperature dependence of the binding constant reflects the thermodynamic nature of the inclusion process, with higher temperatures reducing the stability of the host-guest complex [16]. Conductivity measurements have proven effective for determining these binding constants, based on the decrease in specific conductance as alprostadil is titrated with alpha-cyclodextrin [16].

The optimal ratio of alpha-cyclodextrin to alprostadil has been established at 30-35 parts by weight of cyclodextrin per part of alprostadil [19]. This ratio ensures complete complexation while avoiding excessive cyclodextrin concentrations that would increase manufacturing costs and complicate lyophilization processes [19]. Nuclear magnetic resonance studies have confirmed that only weak interaction forces operate in these complexes, with complete dissociation occurring upon dilution [17]. This characteristic ensures that the biologically active free drug becomes available upon administration [16].

Beta-cyclodextrin and its derivatives offer alternative complexation strategies with distinct advantages [18] [20]. Hydroxypropyl-beta-cyclodextrin exhibits binding constants of approximately 125.00 M⁻¹, while methyl-beta-cyclodextrin demonstrates stronger interactions with binding constants of 218.76 M⁻¹ [21]. The enhanced binding affinity of methyl-beta-cyclodextrin correlates with improved solubility enhancement, achieving approximately 10-fold increases in aqueous solubility compared to uncomplexed alprostadil [21].

Gamma-cyclodextrin complexation with prostaglandin analogs has been studied extensively, revealing unique structural characteristics [22]. X-ray diffraction and carbon-13 cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy indicate that prostaglandins are included in cylindrical channels formed by coaxial alignment of gamma-cyclodextrin molecules [22]. This channel-type structure provides enhanced thermal stability and improved dissolution characteristics compared to conventional inclusion complexes [22].

The mechanism of cyclodextrin-mediated stabilization involves multiple factors beyond simple inclusion complexation [18] [20]. Cyclodextrins shield the active molecules from oxidative degradation processes, enzymatic hydrolysis, and thermal decomposition [20]. The hydrophobic cavity environment provides protection from aqueous-mediated degradation pathways while the hydrophilic exterior maintains solution compatibility [18]. This dual protection mechanism proves particularly valuable for alprostadil, which contains multiple functional groups susceptible to degradation [18].

Phase solubility studies have established that alprostadil solubility increases linearly with cyclodextrin concentration, following AL-type diagrams characteristic of 1:1 stoichiometry complexes [21]. The linear relationship with slopes less than unity indicates stable complex formation without precipitation or higher-order aggregation [21]. These studies provide essential data for formulation optimization and dose prediction in pharmaceutical applications [21].

Industrial applications of cyclodextrin complexation require careful control of processing parameters to maintain complex integrity [19]. The clathration reaction must be conducted at room temperature due to alprostadil's thermal sensitivity [19]. Reaction times of approximately 20 hours ensure complete complexation, while shorter periods result in incomplete inclusion and reduced stability benefits [19]. The use of appropriate buffer systems, typically sodium citrate/citric acid at pH 4.0, provides optimal conditions for complex formation and subsequent stability [19].

Lyophilization of cyclodextrin complexes presents unique challenges and opportunities [19] [23]. The presence of cyclodextrin modifies the freezing and drying characteristics of the formulation, requiring optimization of cycle parameters [23]. Controlled freezing rates, typically involving initial freezing to -50°C followed by annealing at -25°C, ensure proper crystal structure formation [23]. The final dried product must achieve moisture contents below 1 percent to maintain long-term stability [23].

Quality control protocols for cyclodextrin-complexed alprostadil must address both the drug content and complex integrity [16] [19]. Capillary electrophoresis methods enable determination of binding constants and complex stoichiometry during development and stability studies [16]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of both free and complexed drug, essential for ensuring consistent therapeutic performance [19].

Industrial-Scale Purification and Quality Control Protocols

The pharmaceutical manufacturing of alprostadil demands rigorous purification methodologies and comprehensive quality control systems to ensure product safety, efficacy, and regulatory compliance. Industrial-scale production must address the unique challenges posed by alprostadil's chemical instability while maintaining the stereospecific integrity essential for biological activity [24] [25] [26] [27].

High-performance liquid chromatography represents the cornerstone analytical technique for alprostadil quality control [24] [26] [27]. The standard assay method employs reverse-phase chromatography using C18 columns with mobile phases consisting of acetonitrile and phosphate buffer systems [26]. Detection at 280 nanometers provides adequate sensitivity for quantitative analysis, with specifications typically requiring 95.0 to 105.0 percent of labeled content [27]. The method demonstrates excellent specificity for alprostadil while enabling simultaneous determination of related substances and degradation products [26].

Related substances analysis constitutes a critical component of alprostadil quality control, with total impurities typically limited to 2.0 percent [27]. The primary degradation pathway involves conversion to prostaglandin A1 through dehydration reactions [26]. Comprehensive impurity profiling requires gradient elution systems capable of resolving alprostadil from its structural analogs and synthetic intermediates [26]. Post-column reaction equipment may be employed for enhanced detection of specific impurities that lack sufficient chromophoric properties [26].

Supercritical fluid chromatography has emerged as an advanced purification technique particularly suited for prostaglandin separation [28]. This methodology employs supercritical carbon dioxide as the mobile phase with various stationary phases, including unmodified silica gel [28]. The technique offers superior resolution for closely related prostaglandin isomers while providing environmental advantages through reduced organic solvent consumption [28]. Preparative-scale supercritical fluid chromatography enables purification of multi-gram quantities with excellent recovery and purity [28].

Preparative high-performance liquid chromatography provides an alternative approach for large-scale purification of fluorine-containing prostaglandin analogs [29]. The method proves particularly valuable for removing structurally similar impurities that contain fluorine atoms, which present unique separation challenges [29]. Optimization of mobile phase composition and gradient profiles enables baseline separation of target compounds from related substances [29].

Liquid chromatography-mass spectrometry serves as the definitive analytical method for identity confirmation and trace impurity characterization [24]. The technique employs electrospray ionization in negative ion mode with selected multiple reaction monitoring [24]. The molecular ion transition 352.9 → 317.0 (m/z) provides specific detection of alprostadil with excellent sensitivity and selectivity [24]. Internal standards, typically prednisolone, ensure accurate quantitation across the analytical range [24].

Sample preparation protocols must address alprostadil's inherent instability during extraction and analysis [24] [27]. Liquid-liquid extraction using diethyl ether provides high recovery with minimal matrix interference [24]. The extraction procedure requires careful pH control and the addition of antioxidants to prevent degradation during processing [24]. Samples are typically extracted under nitrogen atmosphere and analyzed promptly to maintain integrity [24].

Residual solvent analysis employs gas chromatography with flame ionization or mass spectrometric detection [27] [23]. Individual solvent limits are typically established at 0.5 percent or lower, reflecting both safety considerations and manufacturing process control requirements [27]. Tertiary butyl alcohol, commonly used in lyophilization processes, requires particular attention with final product specifications typically below 3 percent [23].

Water content determination utilizes Karl Fischer titration methods with specifications typically requiring less than 1.0 percent moisture [27] [23]. The low moisture requirement reflects alprostadil's susceptibility to hydrolytic degradation and the need for long-term stability [23]. Lyophilized products must demonstrate consistent moisture levels across production lots to ensure predictable stability performance [23].

Bacterial endotoxin testing employs the limulus amebocyte lysate assay with limits typically established at 5.0 endotoxin units per milligram [27]. The specification reflects the parenteral route of administration and the need to prevent pyrogenic reactions [27]. Method validation must demonstrate freedom from product interference and adequate sensitivity for the established limits [27].

Sterility testing follows pharmacopeial methods using membrane filtration techniques [27] [30]. The testing protocol must account for alprostadil's antimicrobial properties at therapeutic concentrations while ensuring adequate sensitivity for detecting viable microorganisms [27]. Validation studies typically demonstrate the suitability of growth media and incubation conditions for the specific product matrix [27].

pH determination of reconstituted solutions requires careful attention to buffer capacity and measurement conditions [27] [23]. Specifications typically range from 4.0 to 6.0, reflecting the optimal pH range for alprostadil stability [23]. The pH specification ensures compatibility with physiological conditions while minimizing degradation during storage and administration [23].

Particulate matter testing employs light obscuration methods according to pharmacopeial standards [27]. The specification ensures product safety for parenteral administration while providing sensitive detection of manufacturing process deviations [27]. Environmental monitoring and filtration validation support the particulate matter control strategy throughout the manufacturing process [27].

Process analytical technology implementation enables real-time monitoring of critical quality attributes during manufacturing [31]. Near-infrared spectroscopy and other in-line analytical techniques provide continuous assessment of product quality without sampling delays [31]. These systems support process understanding and enable rapid response to deviations from normal operating parameters [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.24062418 g/mol

Monoisotopic Mass

354.24062418 g/mol

Heavy Atom Count

25

LogP

3.2
3.2 (LogP)
3.20

Appearance

Solid powder

Melting Point

115-116 °C
115 - 116 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F5TD010360

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (57.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Alprostadil is indicated for palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival. It is also indicated for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology, and as an adjunct to other diagnostic tests in the diagnosis of erectile dysfunction.

Pharmacology

Alprostadil (prostaglandin E1) is produced endogenously to relax vascular smooth muscle and cause vasodilation. In adult males, the vasodilatory effects of alprostadil on the cavernosal arteries and the trabecular smooth muscle of the corpora cavernosa result in rapid arteriolar inflow and expansion of the lacunar spaces within the corpora. As the expanded corporal sinusoids are compressed against the tunica albuginea, venous outflow through the subtunical vessels is impeded and penile rigidity develops. This is referred to as the corporal veno-occlusive mechanism. In infants, the vasodilatory effects of alprostadil increase pulmonary or systemic blood flow.
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EA - Prostaglandins
C01EA01 - Alprostadil
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE01 - Alprostadil

Mechanism of Action

Alprostadil is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition. In neonatal patients with ductus arteriosus patency, alprostadil relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants. Alprostadil appears to be most effective within 96 hours after birth since the DA rapidly loses its responsiveness to alprostadil. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea leading to penile rigidity. This is referred to as the corporal veno-occlusive mechanism.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER1 [HSA:5731] [KO:K04258]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

745-65-3

Absorption Distribution and Excretion

In patients with erectile dysfunction given 20 μg of alprostadil intracavernously, the systemic plasma concentrations of prostaglandin E1 increased from a baseline of 0.8 pg/mL to a Cmax of 16.8 pg/mL (corrected for baseline). The tmax and AUC for this group of patients were 4.8 min and 173 pg⋅min/mL, respectively. In patients given 20 μg of alprostadil intravenously, AUC was similar to the one detected in patients that received alprostadil intracavernously (174 pg⋅min/mL); however, they had a higher tmax (25.5 min) and a lower Cmax (7.09 pg/mL). Compared to the same dose given by a short-term intravenous infusion, the absolute bioavailability of alprostadil estimated from systemic exposure was about 98%.
Following the degradation of alprostadil by beta- and omega-oxidation, metabolites are excreted primarily by the kidney, and excretion is essentially complete within 24 hours after administration (92%). Approximately 88% and 12% of alprostadil metabolites are excreted through urine and feces, respectively, over 72 hours. Alprostadil and its metabolites are not retained in tissues, and unchanged alprostadil has not been detected in urine.
The volume of distribution of alprostadil has yet to be determined.
In patients with erectile dysfunction given an intravenous infusion of alprostadil (20 μg), the total body clearance was 115 L/min.

Metabolism Metabolites

Alprostadil is rapidly metabolized in the human body. Following intracavernous administration, alprostadil is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation. After intravenous or arterial administration, alprostadil is metabolized and distributed throughout the entire body except for the central nervous system. As much as 60-90% of the circulating alprostadil may be metabolized in the lungs through first-pass pulmonary elimination, in a process known as beta- and omega-oxidation. The enzymatic oxidation of the C15-hydroxy group of alprostadil leads to the formation of 15-keto-PGE1, while the reduction of the C13, 14-double bond produces 15-keto-PGE0, and 13,14-dihydro-PGE1 (PGE0). The 15-keto metabolites are inactive, but the PGE0 metabolite has a similar potency to alprostadil in isolated animal organs. The major metabolite of alprostadil is 15-keto-PGE0.

Wikipedia

Prostaglandin_E1
Dimethylbenzylamine

Biological Half Life

In healthy adults and neonates given a single intravenous dose of alprostadil, half-life goes from 5 to 10 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Cawello, W., Schweer, H., Dietrich, B., et al. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. J. Urol. 158, 1403-1407 (1997).

Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proceedings of the Estonian Academy of Sciences.Chemistry 40, 179-180 (1991).

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